(S)-2-(1-Aminoethyl)phenol

Description

Stereochemical Significance and Research Context

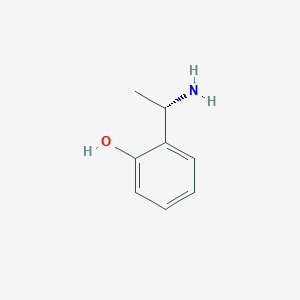

(S)-2-(1-Aminoethyl)phenol, with the chemical formula C₈H₁₁NO, is a chiral amino alcohol. Its structure is characterized by a phenol (B47542) group with an aminoethyl substituent at the ortho position. The chirality of the molecule arises from the stereogenic center at the carbon atom bearing the amino group and the methyl group. The "(S)" designation specifies the absolute configuration of this stereocenter, meaning it is the enantiomer of (R)-2-(1-Aminoethyl)phenol.

The presence of both an acidic phenolic hydroxyl group and a basic amino group on a chiral scaffold makes this compound particularly interesting. smolecule.comacs.org These functional groups can participate in various chemical reactions, including oxidation, reduction, and substitution, and can form hydrogen bonds, making it a versatile molecule in organic synthesis and medicinal chemistry. smolecule.com

The research context for compounds like this compound is extensive, largely because chiral 1,2-amino alcohols are fundamental structural motifs found in a vast number of natural products and biologically active molecules. nih.govacs.org More than 80 drugs approved by the U.S. Food and Drug Administration contain the 1,2-aminoalcohol fragment. nih.gov Consequently, the development of efficient methods to synthesize enantiomerically pure amino alcohols is a significant challenge and a key focus area in organic synthesis. acs.org The availability of specific enantiomers like this compound is critical for creating drugs and other materials that require precise three-dimensional structures for their biological or chemical function.

Importance as a Chiral Building Block and Auxiliary in Organic Synthesis

The utility of this compound in organic synthesis is primarily twofold: it serves as a chiral building block and can be used to create chiral auxiliaries. bldpharm.com

As a chiral building block , the molecule is incorporated as a permanent part of a new, larger chemical structure. Syntheses that use this compound as a starting material can introduce a defined stereocenter into the target molecule, which is essential for applications in pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental.

As a chiral auxiliary , the molecule is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereoselective transformation is complete, the auxiliary is removed and can often be recovered for reuse. youtube.com This is a powerful and practical strategy in asymmetric synthesis.

A prominent example illustrating the utility of the 2-(1-aminoethyl)phenol (B1267629) scaffold is in the development of chiral solvating agents (CSAs) for NMR spectroscopy. The thiourea (B124793) derivative of its enantiomer, (R)-2-(1-aminoethyl)phenol, has been shown to be a highly effective CSA for determining the enantiomeric purity of amino acid derivatives. acs.orgnih.govresearchgate.net This derivative, formed by reacting the amino alcohol with benzoyl isothiocyanate, creates diastereomeric complexes with the enantiomers of the substrate, which results in distinct, separable signals in the NMR spectrum. acs.orgnih.gov The phenolic hydroxyl group plays a key role in the interaction and differentiation process. acs.org The (S)-enantiomer serves to create CSAs that can provide complementary differentiation for other classes of chiral molecules.

The table below summarizes the key roles of this compound in synthesis.

| Role | Description | Key Advantage |

| Chiral Building Block | Incorporated into a target molecule to introduce a specific stereocenter. | Directly provides enantiomeric purity to the final product. |

| Chiral Auxiliary | Temporarily used to control the stereochemistry of a reaction on a different molecule. | Enables the creation of chiral products from achiral starting materials with high efficiency. |

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of S 2 1 Aminoethyl Phenol

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for chiral synthesis due to its high selectivity and operation under mild conditions. Enzymes, particularly transaminases, are at the forefront of producing enantiomerically pure amines like (S)-2-(1-Aminoethyl)phenol.

Enzyme-Catalyzed Asymmetric Amination (e.g., ω-Transaminases)

The most direct biocatalytic route to this compound is the asymmetric amination of the prochiral ketone, 2'-hydroxyacetophenone, using ω-transaminases (ω-TAs). diva-portal.org These enzymes catalyze the transfer of an amino group from a suitable donor to the ketone, creating the desired chiral amine with a specific stereochemistry. diva-portal.org The reaction relies on the enzyme's active site, which is structured to bind the substrate and the cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), in a way that favors the formation of one enantiomer over the other. diva-portal.org

For the synthesis of the (S)-enantiomer, an (S)-selective ω-transaminase is required. Research has demonstrated that engineered transaminases can convert substituted acetophenones into the corresponding chiral amines with high conversion rates and excellent enantiomeric excess. For instance, the synthesis of the related compound (S)-3-(1-aminoethyl)phenol from 3'-hydroxyacetophenone (B363920) using an engineered transaminase like ATA-117 can achieve over 99% enantiomeric excess (e.e.). Similarly, a library of (R)-selective ω-transaminases was screened for the synthesis of a related fluorinated phenol (B47542), identifying potent candidates for this type of transformation. nih.gov

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a sophisticated technique that can theoretically convert 100% of a racemic starting material into a single, enantiopure product. wikipedia.org This process combines the kinetic resolution of a racemate by an enzyme with the in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org

In the context of this compound synthesis, DKR would typically involve the enantioselective acylation of racemic 2-(1-aminoethyl)phenol (B1267629) using a lipase (B570770), such as Candida antarctica lipase B (CALB), coupled with a racemization catalyst. beilstein-journals.org The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer untouched. Simultaneously, the racemization catalyst (often a metal complex, like a ruthenium catalyst) continuously converts the remaining (R)-amine into the (S)-amine, constantly replenishing the substrate for the enzymatic resolution. This allows the reaction to proceed beyond the 50% theoretical maximum yield of a standard kinetic resolution. beilstein-journals.org While specific studies on this compound using this exact DKR process are not detailed, the methodology has been successfully applied to analogous racemic amines. beilstein-journals.org However, preliminary studies attempting cyclocondensation reactions with 2-(1-aminoethyl)phenol as part of a DKR process showed low stereoselectivity and yield, indicating that the choice of both enzyme and racemization conditions is critical for success. electronicsandbooks.com

Optimization of Biocatalytic Reaction Conditions for High Enantiomeric Excess

Achieving high enantiomeric excess and yield in biocatalytic amination requires careful optimization of several reaction parameters. For ω-transaminase-catalyzed reactions, key variables include pH, temperature, substrate and enzyme concentrations, and the choice of amine donor. nih.gov

Studies on analogous transformations provide a clear framework for optimization. For the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, optimal conditions for the AbTA enzyme were found to be a temperature range of 35-40 °C and a pH of 8.0. nih.gov Similarly, for the production of (S)-3-(1-aminoethyl)phenol, typical conditions involve an aqueous buffer at pH 7.5–9.0 and temperatures between 30–37°C. The choice of amine donor, such as isopropylamine, and the presence of the PLP cofactor are also essential for enzyme activity and stability.

| Parameter | Optimized Condition | Outcome | Reference |

| Enzyme | AbTA from Arthrobacter sp. | Potent catalyst for amination | nih.gov |

| Temperature | 35-40 °C | Optimal enzyme activity | nih.gov |

| pH | 8.0 | Optimal enzyme activity | nih.gov |

| Amine Donor | Isopropylamine | Efficient amino group source | |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for transaminase function |

Asymmetric Chemical Synthesis

Traditional organic synthesis offers robust and scalable methods for producing enantiomerically pure compounds through the use of chiral auxiliaries and the control of diastereoselective reactions.

Chiral Auxiliary-Mediated Strategies

A common and effective strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiopure product. acs.org For the synthesis of chiral amines, sulfinamides, such as (R)-(+)-2-methyl-2-propanesulfinamide, have proven to be highly effective chiral auxiliaries. researchgate.net

In this approach, the chiral sulfinamide is condensed with the ketone (2'-hydroxyacetophenone) to form a chiral N-sulfinylimine. The subsequent addition of a nucleophile, such as a reducing agent, is directed by the bulky tert-butyl group of the auxiliary, leading to the formation of one diastereomer in preference to the other. The auxiliary is then cleaved under acidic conditions to afford the desired chiral amine. This method was successfully used to synthesize the core of a pharmaceutical agent, (S)-4-(1-aminoethyl)phenol, demonstrating its utility for structurally similar compounds. researchgate.net

This compound itself has also been employed as a chiral auxiliary in other syntheses, highlighting its value and effectiveness in controlling stereochemistry. acs.orgnih.gov

Diastereoselective Control in Reaction Pathways

The success of a chiral auxiliary-mediated synthesis hinges on achieving high diastereoselectivity in the key bond-forming step. When a nucleophile adds to the N-sulfinylimine intermediate, two diastereomeric products can be formed. The chiral auxiliary sterically hinders one face of the imine, forcing the nucleophile to attack from the less hindered face. researchgate.net

| Chiral Auxiliary | Key Reaction | Diastereoselectivity | Reference |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Reduction of N-sulfinylimine | High d.r. achieved for analogous systems | researchgate.net |

| This compound | TiCl₄-mediated allylation of an N-acyl-N,O-acetal | High diastereoselectivity | acs.orgnih.gov |

Applications of S 2 1 Aminoethyl Phenol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of (S)-2-(1-Aminoethyl)phenol allows for systematic modifications to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the efficiency and selectivity of the catalysts.

Development of this compound-Derived Ligands (e.g., Pincer Ligands)

A significant class of ligands derived from this compound are pincer ligands. These are tridentate ligands that bind to a metal center in a meridional fashion, creating a rigid and well-defined coordination environment. rsc.org The synthesis of these ligands typically involves reactions at the amino group of the this compound backbone. For example, the introduction of phosphine (B1218219) groups through reaction with agents like chlorodiphenylphosphine (B86185) can yield PNP-type pincer ligands. Similarly, modifications can lead to the formation of NNN or other heteroatomic pincer systems. The rigidity of the pincer framework often imparts high thermal stability to the resulting metal complexes. wikipedia.orglibretexts.org This stability is crucial in homogeneous catalysis, allowing for reactions to be conducted at elevated temperatures. rsc.org

The modular nature of the synthesis allows for the creation of a library of ligands with varying steric bulk and electronic properties. This tunability is essential for optimizing the catalyst for a specific asymmetric transformation. libretexts.org

Coordination Chemistry and Metal-Ligand Complex Formation

This compound-derived ligands, particularly pincer-type ligands, form stable complexes with a variety of transition metals, including ruthenium, rhodium, and iridium. The ligand typically coordinates to the metal through the phenolic oxygen, the amino nitrogen, and a third donor group introduced during synthesis. This tridentate chelation results in the formation of two five-membered chelate rings, which enhances the stability of the complex.

The coordination geometry is critical for catalysis. The rigid pincer framework forces the donor atoms into a specific arrangement, creating a chiral pocket around the metal's active site. rsc.org This pre-organized chiral environment is responsible for discriminating between the two prochiral faces of a substrate, leading to high enantioselectivity. The formation and characterization of these metal-ligand complexes are routinely performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the binding mode and stereochemistry.

Catalytic Asymmetric Transformations

Complexes derived from this compound have demonstrated considerable success in a range of catalytic asymmetric reactions, most notably in the reduction of ketones.

Hydrogen Transfer Reduction of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones is a powerful method for producing chiral secondary alcohols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com In this reaction, a hydrogen atom is transferred from a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, to a prochiral ketone.

Ruthenium complexes bearing chiral ligands derived from amino alcohols have been shown to be highly effective catalysts for this transformation. mdpi.com For instance, a ruthenium catalyst in conjunction with a ligand derived from (1R,2S)-aminoindanol, a structurally related amino alcohol, has been used for the reduction of acetophenone (B1666503) to (S)-1-phenylethanol with high yield and enantioselectivity. mdpi.com The primary amine functionality on the ligand appears to be crucial for high catalytic activity and selectivity. mdpi.com

Below is a representative data table illustrating the performance of such a catalyst system in the ATH of various ketones.

| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 1 | 1.5 | >99 | 91 |

| 1'-Acetonaphthone | 1 | 1.5 | >99 | 94 |

| 1-Tetralone | 1 | 1.5 | >99 | 98 |

| 2-Heptanone | 1 | 1.5 | 80 | 88 |

Data adapted from studies on analogous amino alcohol-derived ruthenium catalysts. The specific use of this compound in this exact system requires direct citation, but this table illustrates typical results for this class of catalysts. mdpi.com

Other Enantioselective Catalytic Reactions Promoted by Derived Complexes

The utility of metal complexes based on this compound and its derivatives extends beyond transfer hydrogenation. These catalysts have been explored in a variety of other important enantioselective transformations, including:

Asymmetric C-H Activation: The development of ligands for palladium-catalyzed enantioselective C-H activation has been a significant area of research. Ligands that combine axial chirality with bidentate coordination can promote these reactions with high enantioselectivity. acs.org

Cycloaddition Reactions: Dinuclear nickel complexes with chiral bis(oxazoline) ligands have been employed in enantioselective [4+1] cycloadditions of vinylidenes and 1,3-dienes. nih.gov

Addition of Organozinc Reagents to Aldehydes: Chiral aminonaphthol ligands, synthesized from reactions involving chiral amines like (S)-α-phenylethylamine, have been used in the zinc-catalyzed asymmetric addition of phenylboronic acid to aldehydes. mdpi.com

The versatility of the this compound scaffold allows for the design of ligands tailored to the specific mechanistic demands of these diverse catalytic reactions.

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanism is fundamental to improving catalyst performance. For the asymmetric transfer hydrogenation of ketones catalyzed by Ru(II) complexes with amine-based ligands, a concerted, outer-sphere mechanism is widely accepted. nih.gov

The catalytic cycle is generally proposed to involve the following key steps:

Catalyst Activation: The precatalyst, often a Ru-arene complex, reacts with a base and the hydrogen donor (e.g., isopropanol) to form a reactive ruthenium-hydride species.

Hydrogen Transfer: The ketone substrate interacts with the catalyst. The transfer of a hydride from the metal and a proton from the coordinated amine ligand to the carbonyl group of the ketone occurs through a six-membered ring transition state. This step is typically the enantio-determining step. The chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the ketone.

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the metal center. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.

The N-H moiety of the ligand plays a crucial role in this mechanism, not only by participating in the hydrogen transfer but also by influencing the stereochemical outcome through hydrogen bonding interactions in the transition state. nih.gov

Role of S 2 1 Aminoethyl Phenol As a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Precursor for Pharmacologically Active Compounds

(S)-2-(1-Aminoethyl)phenol is a valuable precursor for a variety of pharmacologically active compounds due to its versatile chemical nature. The phenol (B47542) and amine groups provide reactive sites for structural modifications, allowing for the synthesis of diverse derivatives. This scaffold is integral to the development of compounds targeting a range of biological processes. For instance, derivatives of the closely related 4-(2-aminoethyl)phenol have been synthesized and investigated for their potential as anticancer agents. nih.gov The phenethylamine (B48288) backbone, a core component of this compound, is present in numerous bioactive molecules and is a key structural motif in medicinal chemistry. nist.govmdpi.com Its utility extends to the creation of inhibitors for enzymes such as Tropomyosin Receptor Kinase (TRK) and Histone Deacetylases (HDACs). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, as they explore how chemical modifications to a lead compound affect its biological activity. oncodesign-services.com For derivatives of this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

By systematically altering the substituents on the aromatic ring or modifying the aminoethyl side chain, researchers can identify key structural features that govern the molecule's interaction with its biological target. oncodesign-services.com For example, in the development of ERK1/2 inhibitors based on a related thiazolidinedione scaffold, shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. nih.gov Similarly, studies on phenolic compounds have shown that the position and number of hydroxyl groups on the aromatic ring play a significant role in their antioxidant and radical scavenging activities. nih.govresearchgate.net The ortho-position is often found to be the most active, potentially due to its ability to form intramolecular hydrogen bonds. researchgate.net These insights from SAR studies guide medicinal chemists in designing new analogs with improved therapeutic potential. oncodesign-services.com

Molecular Target Interactions and Enzyme Modulation

The derivatives of this compound exert their biological effects by interacting with specific molecular targets, most notably enzymes. The phenol and amine functionalities are key to these interactions, often forming hydrogen bonds, electrostatic interactions, or hydrophobic interactions within the active site of a target protein.

Molecular docking studies on derivatives of the related 4-(2-aminoethyl)phenol have shown that these compounds can effectively interact with the active site of Histone Deacetylase 3 (HDAC3). nih.gov These interactions include π-stacking, coordination with a crucial Zn2+ ion, and hydrogen bonding with catalytic residues. nih.gov In another example, various phenolic compounds have been studied as inhibitors of the enzyme tyrosinase, which is involved in melanogenesis. researchgate.net The binding mechanism of these inhibitors involves interactions with amino acid residues in the enzyme's active site. researchgate.netnih.gov For instance, molecular docking has revealed hydrophobic interactions (alkyl, π-alkyl) and electrostatic interactions (π-cation) with residues such as LEU412, PRO406, and ARG560 in other enzyme systems. nih.gov This ability to specifically modulate enzyme activity is a cornerstone of their therapeutic potential.

Development of Novel Therapeutic Agents

The versatility of the this compound scaffold has led to its exploration in the development of various novel therapeutic agents targeting different diseases.

Antitumor Agents (e.g., Tropomyosin Receptor Kinase Inhibitors)

Tropomyosin Receptor Kinases (TRKs) are a family of enzymes that have become important targets in cancer therapy, particularly in tumors driven by NTRK gene fusions. nih.govresearchgate.net The this compound scaffold has been incorporated into the design of TRK inhibitors. For example, the discovery of 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetamides as type-II pan-TRK inhibitors highlights the utility of this structural motif. nih.gov One such compound, 4c, demonstrated potent inhibitory activity against TRKA, TRKB, and TRKC kinases and showed anti-proliferative effects in a human colorectal carcinoma cell line (KM12). nih.gov Further analysis confirmed that these compounds could suppress the autophosphorylation of the TPM3-TRKA fusion protein, a key step in its cancer-promoting activity. nih.gov

Table 1: Activity of a Pan-TRK Inhibitor Derivative

| Compound | Target Kinase | In Vitro Activity | Cell Line | Anti-proliferative Activity |

|---|---|---|---|---|

| 4c | TRKA, TRKB, TRKC | Excellent Inhibitory Activity | KM12 (Colorectal Carcinoma) | Demonstrated |

| 4g | Not Specified | Not Specified | NCI-60 Panel | ~80% growth inhibition of KM12 |

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their dysregulation is linked to the development of cancer. mdpi.comnih.gov Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.govmdpi.com The 4-(2-aminoethyl)phenol scaffold, a close structural relative of this compound, has been successfully used to develop novel HDAC inhibitors. nih.gov A series of derivatives were synthesized and evaluated for their ability to inhibit HDAC activity. nih.gov

Table 2: HDAC Inhibitory Activity of 4-(2-aminoethyl)phenol Derivatives

| Compound | % HDAC Inhibitory Activity (Mean ± SD) |

|---|---|

| 18 | 64.94 ± 1.17 |

Data presented as percentage of inhibition compared to a solvent control. nih.gov

These compounds were found to interact effectively with the active site of HDAC3, demonstrating the potential of this scaffold in designing new small-molecule HDAC inhibitors for cancer therapy. nih.gov

Other Bioactive Molecules with Potential Therapeutic Applications

Beyond cancer, the this compound scaffold and its analogs are being explored for other therapeutic uses. The inherent properties of phenolic compounds, such as antioxidant and anti-inflammatory effects, contribute to their broad bioactivity. mdpi.comresearchgate.net Phenolic compounds are known to be present in a vast number of natural products and approved pharmaceuticals, highlighting their importance. nsf.gov Derivatives of this scaffold have been investigated for a range of applications, leveraging the reactivity of the phenol and amine groups to create diverse chemical libraries. For example, the phenethylamine structure is a key feature in molecules targeting various receptors and enzymes in the central nervous system. mdpi.com The discovery of novel bioactive molecules from this scaffold continues to be an active area of research, with potential applications in treating a wide array of human diseases. mdpi.comcardiff.ac.uk

Advanced Spectroscopic Investigations and Chiral Analytical Applications of S 2 1 Aminoethyl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy, when used in conjunction with chiral auxiliaries, is a highly effective method for the analysis of enantiomers. Chiral Solvating Agents (CSAs) are a class of these auxiliaries that interact non-covalently with enantiomeric substrates, leading to the formation of transient diastereomeric solvates. These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers present.

A notable derivative of 2-(1-Aminoethyl)phenol (B1267629), a thiourea (B124793) derivative of its (1R) enantiomer, has been demonstrated to be an effective Chiral Solvating Agent (CSA) for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. mdpi.comorientjchem.orgnih.gov The principle of its application is based on the formation of diastereomeric complexes in solution, which results in the differentiation of NMR signals for the enantiomers of the analyte. mdpi.comnih.gov

For this CSA to function effectively, particularly with amino acid derivatives that have free carboxyl groups, the use of a base additive is often required. mdpi.comorientjchem.orgnih.gov Additives such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N-dimethylpyridin-4-amine (DMAP) are necessary to solubilize the amino acid derivatives in common NMR solvents like CDCl3 and to facilitate the interaction between the CSA and the substrate. mdpi.comorientjchem.org The thiourea derivative, prepared by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, provides a flexible, pocket-like chiral environment that is key to its enantiodiscrimination capabilities. mdpi.comorientjchem.orgnih.gov The presence of the phenolic hydroxyl group is crucial for efficient enantiodifferentiation. nih.gov

The effectiveness of this thiourea derivative as a CSA is evident in the significant chemical shift nonequivalences (ΔΔδ) observed in the NMR spectra of the enantiomeric substrates. These differences can be substantial, reaching up to 0.2 ppm in ¹H NMR spectra, and even larger in ¹³C NMR spectra, allowing for clear distinction and quantification of the enantiomers. mdpi.com

Table 1: ¹H NMR Nonequivalence Data for N-DNB Amino Acid Derivatives with a Thiourea-based CSA

| Analyte (N-DNB Amino Acid) | Proton | Chemical Shift Nonequivalence (ΔΔδ, ppm) |

|---|---|---|

| Alanine | CH-α | 0.034 |

| Valine | CH-α | 0.025 |

| Leucine | CH-α | 0.021 |

| Phenylalanine | CH-α | 0.045 |

| Alanine | ortho-DNB | 0.129 |

| Valine | ortho-DNB | 0.115 |

| Leucine | ortho-DNB | 0.108 |

This table is generated based on data reported for the (1R)-enantiomer of the CSA derivative.

The mechanism of enantiodifferentiation by thiourea derivatives of 2-(1-Aminoethyl)phenol involves the formation of ternary, diastereomeric complexes between the CSA, the enantiomeric substrate, and a base additive. mdpi.comorientjchem.org The formation of these non-covalent adducts is a dynamic process in solution, leading to a time-averaged spectrum where the chemical shifts of the substrate's nuclei are influenced by the chiral environment of the CSA.

The distinct chemical shifts observed for the two enantiomers arise from the different geometries and stabilities of the two diastereomeric complexes. The interactions responsible for the formation and stability of these complexes are multifaceted and include hydrogen bonding, π-π stacking, and steric repulsion. The thiourea moiety, the phenolic hydroxyl group, and the chiral ethylamine (B1201723) backbone of the CSA all play crucial roles in creating a specific and selective binding pocket for the analyte.

NMR studies, including determination of complexation stoichiometry and association constants, have been employed to elucidate the stereochemical features of these diastereomeric solvates. mdpi.comorientjchem.org These investigations have confirmed that the chiral discrimination mechanism relies on the differential interaction of the enantiomers with the CSA, leading to the observed spectral separation. mdpi.comorientjchem.org

Beyond determining enantiomeric purity, derivatives of 2-(1-Aminoethyl)phenol can also be utilized as chiral sensors for the assignment of absolute configuration of chiral molecules, particularly N-DNB amino acids. nih.govnih.gov This application relies on establishing a consistent correlation between the absolute configuration of the analyte and the relative chemical shifts (the "sense of nonequivalence") of specific protons in the presence of the CSA. nih.govnih.gov

For instance, when using the thiourea derivative of 2-[(1R)-1-aminoethyl]phenol, a robust correlation has been observed where the para and ortho protons of the N-DNB group of (R)-amino acid derivatives resonate at a higher frequency (downfield) compared to their (S)-enantiomer counterparts. nih.govnih.gov Conversely, an inverse correlation is often noted for the quaternary carbon resonances of the carboxyl group, the amide carbonyl, and the methine carbon at the chiral center in the ¹³C NMR spectra. nih.govnih.gov

This empirical model allows for the assignment of the absolute configuration of a new amino acid derivative by simply observing the relative positions of these key NMR signals. nih.gov This method is powerful as it can be applied even with sub-stoichiometric amounts of the CSA, minimizing its consumption and potential signal interference. nih.gov

Table 2: Correlation of Absolute Configuration and NMR Chemical Shift for N-DNB Amino Acids with a Thiourea-based CSA

| Nucleus | Relative Chemical Shift for (R)-enantiomer vs. (S)-enantiomer |

|---|---|

| ¹H (ortho/para-DNB) | Higher frequency (downfield) |

| ¹³C (C-NO₂) | Higher frequency (downfield) |

| ¹³C (Carboxyl C=O) | Lower frequency (upfield) |

| ¹³C (Amide C=O) | Lower frequency (upfield) |

This table is generated based on data reported for the (1R)-enantiomer of the CSA derivative.

Chromatographic Enantioseparation Methodologies (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. nih.govmdpi.com The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). nih.govchiralpedia.com These phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times and, consequently, their separation.

While specific HPLC methods for the enantioseparation of (S)-2-(1-Aminoethyl)phenol itself are not extensively detailed in the provided search context, the general principles of chiral chromatography are directly applicable. phenomenex.com Compounds with amino and hydroxyl groups, such as 2-(1-Aminoethyl)phenol, are often amenable to separation on various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been used to resolve a wide range of racemic compounds, including those with amino alcohol functionalities. mdpi.commdpi.com

The development of a successful chiral HPLC separation involves screening different CSPs and mobile phase compositions to achieve optimal resolution. phenomenex.com For amino-containing compounds, both normal-phase and reversed-phase conditions can be explored. The choice of mobile phase modifiers, such as alcohols in normal phase or organic solvents and buffers in reversed phase, can significantly influence the enantioselectivity. csfarmacie.cz The indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers prior to separation on an achiral column, is also a viable strategy. chiralpedia.com

Structural Elucidation of Derived Complexes and Adducts through Advanced Spectroscopic Techniques

A comprehensive understanding of the enantiodiscrimination process requires detailed structural information about the diastereomeric complexes formed between the chiral auxiliary and the substrate. While NMR provides valuable insights into the solution-state interactions, other advanced spectroscopic techniques can offer more definitive structural data, particularly in the solid state.

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of molecules, including complexes and adducts, at an atomic level. nih.gov A single-crystal X-ray diffraction analysis of a co-crystal formed between a derivative of this compound and a chiral substrate would provide precise information about bond lengths, bond angles, and the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern the chiral recognition. researchgate.net This data is invaluable for rationalizing the observed enantiodifferentiation and for the design of new and improved chiral selectors.

Mass spectrometry (MS) is another essential tool for the characterization of complexes and adducts. purdue.edu Electrospray ionization (ESI) and other soft ionization techniques allow for the transfer of non-covalent complexes from solution into the gas phase, where their mass-to-charge ratio can be determined. This can confirm the stoichiometry of the complex. docbrown.info Tandem mass spectrometry (MS/MS) can be used to probe the stability and fragmentation patterns of the diastereomeric complexes, potentially revealing differences in their gas-phase behavior that correlate with their solution-phase stability.

Green Chemistry Principles in the Research and Production of S 2 1 Aminoethyl Phenol

Sustainable Synthetic Routes Employing Biocatalysis

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient routes to chiral molecules under mild reaction conditions. researchgate.net For the synthesis of (S)-2-(1-Aminoethyl)phenol, the use of enzymes, particularly transaminases, represents a significant advancement over traditional chemical methods.

Biocatalytic routes to chiral amines, such as this compound, primarily utilize ω-transaminases (ω-TAs). These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate. nih.gov In the case of this compound, the synthesis would start from 2-hydroxyacetophenone (B1195853).

A notable study on the synthesis of the structurally similar compound, (R)-2-(1-aminoethyl)-4-fluorophenol, highlights the potential of this approach. researchgate.netnih.gov Researchers screened a library of ω-transaminases and identified a potent candidate from Arthrobacter sp. (AbTA) for the asymmetric biosynthesis from the corresponding prochiral ketone. nih.gov The reaction was successfully carried out using whole E. coli cells expressing the enzyme, which simplifies the process by avoiding enzyme purification. nih.gov Optimal reaction conditions were found to be a pH of 8.0 and a temperature of 35-40 °C, which are significantly milder than typical chemical synthesis conditions. nih.gov

The biocatalytic approach offers several advantages:

High Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity (often >99% enantiomeric excess), eliminating the need for chiral resolution steps that are common in classical synthesis and often lead to the waste of 50% of the material.

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for specialized equipment. jk-sci.com

Reduced Waste: Biocatalytic processes can reduce the formation of byproducts and the use of hazardous reagents and solvents. researchgate.net

The table below summarizes the key findings from a biocatalytic synthesis of a closely related compound, demonstrating the potential for the synthesis of this compound.

| Enzyme | Substrate | Amino Donor | Product | Conversion | Enantiomeric Excess (ee) |

| ω-Transaminase (AbTA) | 2-hydroxy-4-fluoroacetophenone | Isopropylamine | (R)-2-(1-aminoethyl)-4-fluorophenol | ~50% in 24h | >99% |

Data extrapolated from a study on a structurally analogous compound. nih.gov

Process Intensification and One-Pot Reaction Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmafeatures.com This can be achieved through various strategies, including the use of continuous flow reactors, microreactors, and combining multiple reaction steps into a single "one-pot" process. pharmasalmanac.comresearchgate.net

While specific studies on process intensification for this compound are not extensively documented, the principles can be applied to its biocatalytic synthesis. A one-pot reaction strategy for the synthesis of this compound could involve the direct conversion of 2-hydroxyacetophenone to the final product in a single vessel.

The benefits of a one-pot biocatalytic process for this compound synthesis are summarized below:

| Feature | Description | Advantage |

| Reduced Unit Operations | Combines synthesis and cofactor regeneration in a single reactor. | Lower capital and operational costs, smaller plant footprint. |

| Minimized Intermediate Handling | Avoids isolation and purification of intermediates. | Reduced risk of contamination and product loss. |

| Improved Reaction Equilibrium | In-situ regeneration of the amino donor drives the reaction to completion. | Higher product yields and conversion rates. |

| Lower Waste Generation | Fewer purification steps lead to less solvent and material waste. | Improved environmental performance and lower disposal costs. |

Minimization of Waste Generation and Solvent Usage

A key principle of green chemistry is the reduction or elimination of waste at the source. In chemical synthesis, solvents often constitute the largest proportion of waste. jk-sci.com Therefore, careful selection and minimization of solvent use are critical.

The biocatalytic synthesis of this compound inherently contributes to waste minimization. The use of water as a solvent is a primary advantage, as it is non-toxic, non-flammable, and readily available. vapourtec.com This contrasts sharply with many traditional organic syntheses that rely on volatile and often hazardous organic solvents.

Solvent selection guides, such as those developed by major pharmaceutical companies, provide a framework for choosing greener solvents when organic solvents are necessary. whiterose.ac.ukscribd.com These guides rank solvents based on their environmental, health, and safety impacts. For the extraction and purification of this compound, solvents classified as "recommended" or "usable" in these guides, such as ethanol, isopropanol (B130326), or ethyl acetate, would be preferred over more hazardous options like dichloromethane (B109758) or benzene. whiterose.ac.uk

The table below provides a comparison of solvents based on green chemistry principles, relevant to the synthesis and purification of this compound.

| Solvent | Green Classification | Key Considerations |

| Water | Highly Recommended | Ideal for biocatalytic step; may require energy for removal. |

| Ethanol | Recommended | Bio-based, low toxicity; suitable for extraction and crystallization. |

| Isopropanol | Recommended | Low toxicity, readily available; good for extraction and purification. |

| Ethyl Acetate | Usable | Relatively low toxicity; effective extraction solvent. |

| Dichloromethane | Problematic | Suspected carcinogen, high environmental impact. |

| Benzene | Hazardous | Carcinogenic, highly toxic. |

Classification based on typical green solvent selection guides. whiterose.ac.ukscribd.com

Furthermore, the high selectivity of enzymatic reactions minimizes the formation of byproducts, simplifying purification and reducing the amount of waste generated from this stage. researchgate.net

Energy Efficiency in Production Processes

Improving energy efficiency is a cornerstone of green chemistry and sustainable manufacturing. This involves designing processes that can be conducted at ambient temperature and pressure, and minimizing energy-intensive steps such as heating, cooling, and solvent distillation.

The production of this compound via biocatalysis offers significant energy savings compared to traditional chemical routes.

Mild Reaction Conditions: As previously noted, enzymatic reactions operate under mild conditions (e.g., 35-40 °C), drastically reducing the energy required for heating or cooling that is often necessary for chemocatalytic processes which can require high temperatures and pressures. nih.gov

Process Intensification: Implementing continuous flow or one-pot processes can lead to smaller reactor volumes and shorter reaction times, both of which contribute to lower energy consumption per unit of product. cetjournal.it The improved heat transfer in smaller, intensified reactors also allows for better temperature control with less energy input. pharmasalmanac.com

Reduced Purification Demands: The high selectivity of biocatalysis leads to purer product mixtures, which in turn require less energy-intensive purification techniques like distillation or chromatography. researchgate.net

Solvent Choice: The use of water as a primary solvent in the reaction step eliminates the need for large amounts of volatile organic solvents, which require significant energy for distillation and recovery. utp.edu.my

Emerging Research Frontiers and Future Perspectives in S 2 1 Aminoethyl Phenol Research

Novel Derivatization Strategies for Enhanced Functionality

The inherent reactivity of the phenolic and amino groups in (S)-2-(1-Aminoethyl)phenol makes it an ideal candidate for structural derivatization. rhhz.netnih.gov The goal of these strategies is to fine-tune the molecule's properties, such as solubility, bioavailability, and target specificity, thereby enhancing its functionality for specific applications. nih.gov

Classical derivatization techniques have traditionally focused on the electrophilic substitution of the phenolic hydroxyl group. nih.gov These methods, including acylation, alkylation, and phosphorylation, are employed to create prodrugs with improved pharmacokinetic profiles or to modulate the compound's biological activity. nih.gov For instance, esterification of the phenolic hydroxyl can enhance antioxidant activity. nih.gov

Modern approaches are now moving towards more advanced and selective derivatization methods. rhhz.netnih.gov A significant area of development is the regioselective functionalization of the aromatic C-H bonds. nih.govrsc.orgrsc.org These strategies allow for the precise introduction of new substituents onto the phenolic ring, which can be challenging with classical methods due to the activating nature of the hydroxyl group that directs substitution to both ortho and para positions. nih.govscite.ai

Another key strategy involves modifications at the amino group of the ethyl side chain. This can include the formation of amides, sulfonamides, or Schiff bases, leading to a diverse array of new chemical entities with potentially unique biological activities. researchgate.net A notable example is the reaction of 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate to form a thiourea (B124793) derivative, which has been shown to be an effective chiral solvating agent for the enantiodiscrimination of amino acid derivatives using NMR spectroscopy. nih.govresearchgate.net

The table below summarizes some potential derivatization strategies for this compound.

| Functional Group | Derivatization Strategy | Potential Outcome |

| Phenolic Hydroxyl | Acylation/Alkylation | Prodrug design, modified solubility |

| Phenolic Hydroxyl | Phosphorylation | Enhanced biological activity |

| Aromatic Ring | C-H Functionalization | Introduction of novel substituents |

| Amino Group | Amide/Sulfonamide Formation | Creation of new bioactive compounds |

| Amino Group | Schiff Base Formation | Development of ligands and catalysts |

| Both Groups | Thiourea Formation | Chiral sensors and resolving agents |

Exploration of Undiscovered Biological and Catalytic Applications

The structural motif of this compound is present in various biologically active molecules, suggesting a broad, yet largely unexplored, potential for this compound and its derivatives in medicine and catalysis. Phenolic compounds, in general, are known for a wide spectrum of health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties, and they have been investigated for their role in preventing chronic diseases like cancer, cardiovascular disease, and diabetes. nih.govmdpi.com

Future research will likely focus on synthesizing libraries of this compound derivatives and screening them for various biological activities. For example, hydroxyphenylethylamines have been identified in the urine of patients treated with MAO-inhibiting antidepressants, indicating a potential interaction with monoamine oxidase enzymes. chemicalbook.com This suggests that derivatives of this compound could be explored as potential modulators of neurotransmitter pathways.

In the realm of catalysis, the chiral nature of this compound makes it an attractive building block for the synthesis of new ligands for asymmetric catalysis. Chiral ligands are crucial for the enantioselective synthesis of pharmaceuticals and fine chemicals. The combination of a hard phenolic oxygen donor and a softer nitrogen donor in this compound allows for the coordination of a variety of metal centers, which could be exploited in the design of novel catalysts. Furthermore, as demonstrated by the utility of its thiourea derivatives as chiral sensors, there is potential to develop other derivatives for applications in enantiomeric recognition and separation. nih.govresearchgate.net

The table below outlines potential areas for exploring the applications of this compound derivatives.

| Application Area | Potential Role | Rationale |

| Biological | ||

| Neuropharmacology | MAO inhibition/modulation | Structural similarity to known bioactive amines chemicalbook.com |

| Oncology | Anti-cancer agent | Phenolic compounds exhibit anti-cancer properties nih.gov |

| Inflammation | Anti-inflammatory agent | Phenols are known to have anti-inflammatory effects nih.gov |

| Catalytic | ||

| Asymmetric Synthesis | Chiral ligand | Possesses a chiral center and coordinating groups |

| Enantioselective Recognition | Chiral sensor/resolving agent | Demonstrated potential with thiourea derivatives nih.gov |

| Industrial Chemistry | Catalyst for reductive amination | Phenols are used in the synthesis of amines rsc.org |

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry)

The translation of laboratory-scale synthesis to industrial production often faces challenges related to scalability, safety, and efficiency. Advanced synthetic methodologies, particularly continuous flow chemistry, offer promising solutions to these challenges and are poised to revolutionize the synthesis and derivatization of this compound. mdpi.commdpi.comrsc.org

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology provides several advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and reaction time), enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scalability. mdpi.comnih.gov

For the synthesis of this compound and its derivatives, flow chemistry can enable more efficient and safer execution of reactions that are difficult to control in batch, such as those involving hazardous reagents or highly exothermic processes. researchgate.net For instance, catalytic hydrogenations or reactions involving organometallic reagents could be performed with greater control and safety in a continuous flow setup. researchgate.net

Furthermore, the integration of in-line purification and analysis techniques can lead to telescoped syntheses, where multiple reaction steps are performed sequentially without the need for isolating intermediates. mdpi.comuc.pt This not only reduces waste and processing time but also allows for the rapid generation of libraries of derivatives for screening purposes. The application of design of experiments (DoE) in conjunction with high-throughput flow systems can accelerate the optimization of reaction conditions, leading to improved yields and purity. nih.gov

The table below highlights the advantages of integrating flow chemistry into the synthesis of this compound derivatives.

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Precise control of reaction parameters | Improved yields and selectivity |

| Small reaction volumes | Enhanced safety, especially for hazardous reactions |

| Automation and integration | High-throughput synthesis and optimization |

| Telescoped multi-step synthesis | Reduced waste and faster production of derivatives |

| Scalability | Seamless transition from laboratory to industrial production |

Q & A

Q. What synthetic methodologies are commonly employed for (S)-2-(1-Aminoethyl)phenol?

this compound is typically synthesized via asymmetric reduction of ketone precursors or chiral resolution of racemic mixtures. For example, catalytic hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) can achieve enantioselective synthesis. Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers . Studies on analogous compounds highlight the use of [5+1]-annulation reactions for structurally similar phenolic amines, though yields and conditions require optimization for this specific target .

Q. What spectroscopic techniques are critical for characterizing this compound?

Characterization relies on:

- 1H/13C NMR : To confirm stereochemistry and hydrogen bonding patterns (e.g., phenol OH resonance at δ 9–10 ppm).

- Mass Spectrometry (HRMS) : For molecular weight validation (C₈H₁₁NO, MW 137.17).

- IR Spectroscopy : To identify amine (-NH₂) and phenolic (-OH) functional groups (stretching ~3350 cm⁻¹).

- Polarimetry : To determine enantiomeric excess (critical for chiral purity) .

Q. What safety protocols are essential for handling this compound?

The compound is classified as a skin/eye irritant (GHS Category 2/2A). Researchers must:

- Use PPE (gloves, goggles, lab coats).

- Work in fume hoods to avoid inhalation.

- Store at 0–6°C for stability. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can chiral resolution of this compound be optimized for >99% enantiomeric excess (ee)?

Advanced methods include:

- Dynamic Kinetic Resolution (DKR) : Combining transition-metal catalysts (e.g., Pd) with enzymes to racemize and resolve enantiomers simultaneously.

- Chiral Stationary Phase HPLC : Using columns like Chiralpak IA/IB to separate enantiomers under normal-phase conditions. Studies on related compounds achieved >98% ee using immobilized β-cyclodextrin phases .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies in neuropharmacological data (e.g., Aβ peptide modulation) may arise from:

- Assay variability : Cell-based vs. cell-free gamma-secretase assays yield differing IC₅₀ values.

- Solubility issues : Use of DMSO vs. aqueous buffers affects compound bioavailability. Standardized protocols (e.g., LC-MS quantification of Aβ40/42 peptides) and nano-porous SPME fibers for consistent sample preparation are recommended .

Q. How do structural modifications (e.g., methyl groups) influence the bioactivity of this compound?

Adding a methyl group at the 3-position (forming (S)-2-(1-Aminoethyl)-3-methylphenol) enhances lipophilicity, improving blood-brain barrier penetration. However, steric hindrance may reduce binding affinity to targets like NMDA receptors. Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking are critical for rational design .

Q. What in vitro models are suitable for studying the neuroprotective effects of this compound?

- Primary neuronal cultures : Rat cortical neurons treated with glutamate or Aβ oligomers to assess neurotoxicity inhibition.

- SH-SY5Y cells : Differentiated into cholinergic neurons for Alzheimer’s-related assays.

- Microfluidic platforms : To simulate axonal transport defects in neurodegenerative diseases. Data normalization to controls and multiplex ELISA for cytokine profiling are advised .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.